molecular formula C8H6Cl2N2 B6206694 2,5-dichloro-1-methyl-1H-1,3-benzodiazole CAS No. 15965-64-7

2,5-dichloro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B6206694
CAS No.: 15965-64-7
M. Wt: 201.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-1-methyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzene ring fused to an imidazole ring, with chlorine atoms at the 2 and 5 positions and a methyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dichloroaniline with formic acid and formaldehyde under acidic conditions. This reaction forms the benzimidazole ring through a cyclization process. The reaction conditions often include heating the mixture to facilitate the cyclization and ensure a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.

Scientific Research Applications

2,5-dichloro-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

2,5-dichloro-1-methyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

    2-methyl-1H-benzimidazole: Lacks chlorine atoms, resulting in different chemical properties and biological activities.

    5-chloro-1H-benzimidazole: Contains only one chlorine atom, leading to variations in reactivity and applications.

    1-methyl-1H-benzimidazole:

The presence of chlorine atoms at the 2 and 5 positions in this compound makes it unique, as these substituents can significantly influence its reactivity and biological activity.

Properties

CAS No.

15965-64-7

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.